molecular formula C20H22N2O7S B12077205 2-(Ethoxyoxalyl-amino)-5-(2-ethoxy-phenylcarbamoyl)-4-methyl-thiophene-3-carboxylic acid methyl ester

2-(Ethoxyoxalyl-amino)-5-(2-ethoxy-phenylcarbamoyl)-4-methyl-thiophene-3-carboxylic acid methyl ester

Cat. No.: B12077205
M. Wt: 434.5 g/mol
InChI Key: SZMAOHMVXFNSJL-UHFFFAOYSA-N
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Description

Methyl 2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the pyran and ethoxy groups. The final steps often involve the formation of the carbamoyl and carboxylate groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyran rings.

    Reduction: Reduction reactions may target the carbamoyl and carboxylate groups.

    Substitution: The ethoxy and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. It may interact with enzymes or receptors, altering their activity. The pathways involved could include signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((5,6-dimethyl-2H-pyran-2-yl)(methoxy)amino)-5-((2-methoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate
  • Ethyl 2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Uniqueness

The uniqueness of Methyl 2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H22N2O7S

Molecular Weight

434.5 g/mol

IUPAC Name

methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-5-[(2-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C20H22N2O7S/c1-5-28-13-10-8-7-9-12(13)21-16(23)15-11(3)14(19(25)27-4)18(30-15)22-17(24)20(26)29-6-2/h7-10H,5-6H2,1-4H3,(H,21,23)(H,22,24)

InChI Key

SZMAOHMVXFNSJL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C(=O)OCC)C(=O)OC)C

Origin of Product

United States

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